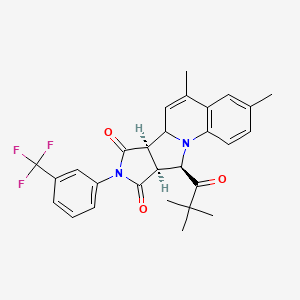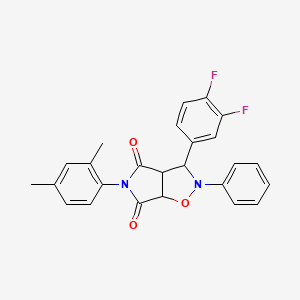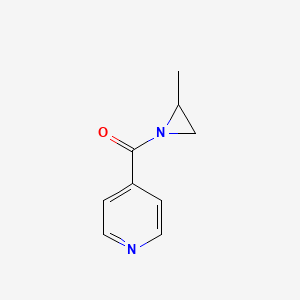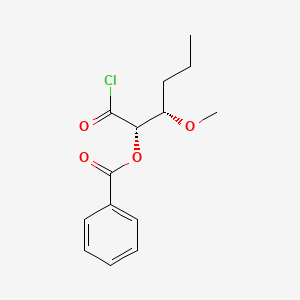
C28H27F3N2O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C28H27F3N2O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes multiple aromatic rings, fluorine atoms, and functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H27F3N2O3 typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of This compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
C28H27F3N2O3: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the aromatic rings .
Scientific Research Applications
C28H27F3N2O3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and as a potential treatment for various diseases.
Mechanism of Action
The mechanism by which C28H27F3N2O3 exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C28H27F3N2O3 include other fluorinated aromatic compounds and cyanoacetamide derivatives. These compounds share structural features such as aromatic rings and functional groups but may differ in the number and position of substituents .
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high specificity and reactivity, such as in the development of specialized materials and pharmaceuticals .
Properties
Molecular Formula |
C28H27F3N2O3 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(11R,15S,16R)-16-(2,2-dimethylpropanoyl)-5,8-dimethyl-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione |
InChI |
InChI=1S/C28H27F3N2O3/c1-14-9-10-19-18(11-14)15(2)12-20-21-22(23(33(19)20)24(34)27(3,4)5)26(36)32(25(21)35)17-8-6-7-16(13-17)28(29,30)31/h6-13,20-23H,1-5H3/t20?,21-,22-,23+/m0/s1 |
InChI Key |
QHLZOLPSJGBTLZ-AVAPBHFXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N3[C@H]([C@@H]4[C@H](C3C=C2C)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)C(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(C=C2C)C4C(C3C(=O)C(C)(C)C)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11-Dimethoxy-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one](/img/structure/B12623512.png)
![5-[(Dimethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B12623516.png)

![[4-[(3aR,6aS)-5'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B12623523.png)
![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)

![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![3-Phenyl-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12623559.png)


